molecular formula C46H32N4 B8203738 1,1,2,2-Tetrakis(4-(pyridin-3-yl)phenyl)ethene

1,1,2,2-Tetrakis(4-(pyridin-3-yl)phenyl)ethene

Cat. No.: B8203738
M. Wt: 640.8 g/mol
InChI Key: NTTBJLYHXDDNQR-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrakis(4-(pyridin-3-yl)phenyl)ethene: is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its four pyridinylphenyl groups attached to a central ethene moiety, making it a tetradentate ligand. It is often used in the construction of coordination polymers and metal-organic frameworks due to its ability to form stable complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2-Tetrakis(4-(pyridin-3-yl)phenyl)ethene typically involves the reaction of 4-bromopyridine with 4-bromobenzaldehyde in the presence of a base such as potassium carbonate. This is followed by a coupling reaction using a palladium catalyst to form the desired product. The reaction conditions often include elevated temperatures and inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2-Tetrakis(4-(pyridin-3-yl)phenyl)ethene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives and coordination complexes with metals .

Mechanism of Action

The mechanism by which 1,1,2,2-Tetrakis(4-(pyridin-3-yl)phenyl)ethene exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can lead to changes in the electronic properties of the metal center, influencing reactivity and stability. The compound can also participate in energy transfer processes, which are important in luminescent applications .

Comparison with Similar Compounds

Uniqueness: 1,1,2,2-Tetrakis(4-(pyridin-3-yl)phenyl)ethene is unique due to its specific substitution pattern on the pyridine rings, which can influence its coordination behavior and electronic properties. This makes it particularly suitable for applications requiring precise control over metal-ligand interactions .

Properties

IUPAC Name

3-[4-[1,2,2-tris(4-pyridin-3-ylphenyl)ethenyl]phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H32N4/c1-5-41(29-47-25-1)33-9-17-37(18-10-33)45(38-19-11-34(12-20-38)42-6-2-26-48-30-42)46(39-21-13-35(14-22-39)43-7-3-27-49-31-43)40-23-15-36(16-24-40)44-8-4-28-50-32-44/h1-32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTBJLYHXDDNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C4=CN=CC=C4)C5=CC=C(C=C5)C6=CN=CC=C6)C7=CC=C(C=C7)C8=CN=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H32N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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